molecular formula C7H10O3 B12082432 2-Methyl-3-oxocyclopentane-1-carboxylic acid CAS No. 3033-53-2

2-Methyl-3-oxocyclopentane-1-carboxylic acid

Cat. No.: B12082432
CAS No.: 3033-53-2
M. Wt: 142.15 g/mol
InChI Key: XFFBZNIHNHNMFL-UHFFFAOYSA-N
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Description

2-Methyl-3-oxocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethyl-1,3-dioxolane in the presence of sodium hydroxide, which yields the desired product . Another method includes the Curtius rearrangement of 3-oxo-1-cyclopentanecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.

Major Products

    Oxidation: Products may include carboxylic acids or diketones.

    Reduction: The major product is 2-methyl-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: Esterification yields esters, while amidation produces amides.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate
2-Methyl-3-oxocyclopentane-1-carboxylic acid serves as a valuable synthetic intermediate in the production of xanthine derivatives, which are important as adenosine antagonists. These derivatives have significant therapeutic potential in treating various conditions, including cardiovascular diseases and neurological disorders .

Michael Addition Reactions
The compound has been utilized in enantioselective organocatalytic Michael reactions. It has shown good enantioselectivities when reacted with nitroalkenes, making it a suitable candidate for creating chiral molecules that are crucial in pharmaceuticals . The ability to produce compounds with high enantioselectivity is particularly beneficial in drug development, where the chirality of molecules can affect their biological activity.

Medicinal Chemistry

Biological Activity
Research indicates that derivatives of this compound exhibit potential biological activities due to their structural characteristics. The presence of both carboxylic and ketone functional groups may contribute to their reactivity and interaction with biological targets.

Drug Development
The compound's derivatives are being explored for their roles as intermediates in synthesizing drugs targeting the central nervous system. For instance, the synthesis of cyclic acetal forms of related compounds has been reported to enhance their pharmacological profiles . This highlights the importance of this compound in developing new therapeutic agents.

Chemical Properties and Reactivity

Reactivity
this compound can undergo various chemical transformations such as oxidation and reduction, leading to more complex carboxylic acids or ketones and alcohol derivatives, respectively . This versatility makes it a useful building block in organic synthesis.

Case Studies

Study Reference Application Findings
Synthesis of Xanthine DerivativesDemonstrated efficiency as an intermediate for producing bioactive compounds.
Enantioselective ReactionsAchieved high enantioselectivity with nitroalkenes, enhancing pharmaceutical synthesis.
Cyclic Acetal ProductionImproved methods for synthesizing optically active intermediates for drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-Methyl-3-oxocyclopentane-1-carboxylic acid is a cyclic compound with significant structural features, including a cyclopentane ring, a carboxylic acid group, and a ketone functional group. Its molecular formula is C7H10O3C_7H_{10}O_3, with a molecular weight of approximately 142.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The unique structure of this compound contributes to its reactivity and biological activity. The presence of a methyl group at the second carbon position and a keto group at the third carbon position enhances its potential interactions with biological targets.

Property Details
Molecular FormulaC7H10O3C_7H_{10}O_3
Molecular Weight142.15 g/mol
Functional GroupsCarboxylic acid, Ketone
Structural FeaturesCyclopentane ring

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its structural features suggest possible interactions with enzymes and receptors relevant to several physiological processes.

Potential Pharmacological Applications

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Compounds related to this compound have been studied for their anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7) using assays like MTT to evaluate cell viability .
  • Neuroprotective Effects : Some derivatives have shown potential neurotrophic effects, enhancing neurite outgrowth in neuronal cultures, indicating possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study on Anticancer Activity

In a study evaluating the anticancer effects of synthesized derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .

Neurotrophic Activity Assessment

Another research effort focused on the neurotrophic effects of similar compounds in rat cortical neuron cultures. The study demonstrated that certain structural analogs could enhance neurite outgrowth, suggesting therapeutic potential for conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, highlighting its versatility as an intermediate in organic synthesis:

  • Starting Materials : Common precursors include cyclopentanones and carboxylic acids.
  • Reagents : Typical reagents used in synthesis include strong acids or bases to facilitate cyclization and functional group transformations.

Properties

CAS No.

3033-53-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-methyl-3-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

XFFBZNIHNHNMFL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)C(=O)O

Origin of Product

United States

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